molecular formula C8H5ClN2OS B13247360 7-Chlorothieno[2,3-c]pyridine-4-carboxamide

7-Chlorothieno[2,3-c]pyridine-4-carboxamide

Cat. No.: B13247360
M. Wt: 212.66 g/mol
InChI Key: BHRDAIALOVKZQI-UHFFFAOYSA-N
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Description

7-Chlorothieno[2,3-c]pyridine-4-carboxamide is a heterocyclic compound that features a thieno[2,3-c]pyridine core structure with a chlorine atom at the 7th position and a carboxamide group at the 4th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a synthetic intermediate in the preparation of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chlorothieno[2,3-c]pyridine-4-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiophene-3-carboxamide with chloroacetyl chloride under basic conditions to form the thieno[2,3-c]pyridine ring system. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

7-Chlorothieno[2,3-c]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted thieno[2,3-c]pyridine derivatives, sulfoxides, sulfones, and various fused ring systems .

Scientific Research Applications

7-Chlorothieno[2,3-c]pyridine-4-carboxamide has a wide range of scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors and other bioactive molecules.

    Biological Studies: The compound is investigated for its potential anti-inflammatory, anticancer, and antimicrobial activities.

    Chemical Biology: It serves as a probe to study various biological pathways and molecular targets.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals .

Mechanism of Action

The mechanism of action of 7-Chlorothieno[2,3-c]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as kinases and enzymes. The compound binds to the active site of these targets, inhibiting their activity and modulating various cellular pathways. The presence of the chlorine atom and the carboxamide group enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chlorothieno[2,3-c]pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a versatile synthetic intermediate make it valuable in both research and industrial applications .

Properties

Molecular Formula

C8H5ClN2OS

Molecular Weight

212.66 g/mol

IUPAC Name

7-chlorothieno[2,3-c]pyridine-4-carboxamide

InChI

InChI=1S/C8H5ClN2OS/c9-7-6-4(1-2-13-6)5(3-11-7)8(10)12/h1-3H,(H2,10,12)

InChI Key

BHRDAIALOVKZQI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C(=CN=C2Cl)C(=O)N

Origin of Product

United States

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